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Introduction
Arachidyl linoleate (IUPAC name: icosyl (9Z,12Z)-octadeca-9,12-dienoate) is a wax ester

composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-

carbon polyunsaturated fatty acid with two double bonds)[1]. As a member of the lipid class of

wax monoesters, it is relevant in various fields, including cosmetics, pharmaceuticals, and as a

potential biomarker[1]. Accurate structural elucidation and quantification are critical for its

application and study. This document provides detailed application notes and protocols for the

spectroscopic analysis of Arachidyl linoleate using Nuclear Magnetic Resonance (NMR)

Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure
The structure of Arachidyl linoleate (C₃₈H₇₂O₂) is presented below[1]:

Molecular Formula: C₃₈H₇₂O₂[1] Molecular Weight: 561.0 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of Arachidyl linoleate. These values are based on typical chemical shifts and fragmentation

patterns of long-chain esters and fatty acids, and available data for similar structures.
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Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃)

Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~5.34 m 4H
Olefinic protons (-

CH=CH-)

~4.05 t 2H

Methylene protons

adjacent to ester

oxygen (-O-CH₂-)

~2.77 t 2H
Bis-allylic protons

(=CH-CH₂-CH=)

~2.28 t 2H

α-Methylene protons

to carbonyl (-CH₂-

COO-)

~2.05 q 4H
Allylic protons (-CH₂-

CH=)

~1.61 p 2H

β-Methylene protons

to ester oxygen (-O-

CH₂-CH₂-)

~1.25 s (broad) 50H

Methylene protons in

saturated chains (-

(CH₂)n-)

~0.88 t 6H
Terminal methyl

protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃)
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Chemical Shift (ppm) Assignment

~173.9 Carbonyl carbon (-COO-)

~130.2 Olefinic carbons (-CH=CH-)

~128.0 Olefinic carbons (-CH=CH-)

~64.4
Methylene carbon adjacent to ester oxygen (-O-

CH₂-)

~34.4 α-Methylene carbon to carbonyl (-CH₂-COO-)

~31.9 Methylene carbons in saturated chains

~29.7 Methylene carbons in saturated chains

~29.6 Methylene carbons in saturated chains

~29.5 Methylene carbons in saturated chains

~29.3 Methylene carbons in saturated chains

~29.2 Methylene carbons in saturated chains

~28.8
Methylene carbon β to ester oxygen (-O-CH₂-

CH₂-)

~27.2 Allylic carbons (-CH₂-CH=)

~25.9 Methylene carbon γ to ester oxygen

~25.6 Bis-allylic carbon (=CH-CH₂-CH=)

~24.9 Methylene carbon β to carbonyl

~22.7 Methylene carbon adjacent to terminal methyl

~14.1 Terminal methyl carbons (-CH₃)

Table 3: Mass Spectrometry (Electron Ionization - EI)
Fragmentation Data
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m/z Proposed Fragment Ion

560.6 [M]⁺ (Molecular Ion)

281.3 [CH₃(CH₂)₁₉O]⁺ (Arachidyl alcohol fragment)

280.2
[CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇CO]⁺

(Linoleoyl acylium ion)

279.2 [CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇]⁺

263.2 [Linoleoyl acylium ion - H₂O]⁺

67.1 [C₅H₇]⁺ (From cleavage of the linoleate chain)

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3009 C-H stretch =C-H (Olefinic)

2916 C-H asymmetric stretch -CH₂- (Aliphatic)

2849 C-H symmetric stretch -CH₂- (Aliphatic)

1740 C=O stretch Ester

1465 C-H bend (scissoring) -CH₂- (Aliphatic)

1175 C-O stretch Ester

722 C-H rock -(CH₂)n- (n≥4)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of

Arachidyl linoleate.

Weigh 10-50 mg of Arachidyl linoleate into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis)

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Parameters:

Spectral Width: 240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds like wax esters. A

high-temperature GC method is necessary for the analysis of intact Arachidyl linoleate.

Prepare a stock solution of Arachidyl linoleate in hexane or toluene at a concentration of 1

mg/mL.

Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.
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Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT, 15

m x 0.25 mm, 0.10 µm film thickness).

Injector: Split/splitless inlet, operated in splitless mode.

Oven Temperature Program:

Initial temperature: 120°C, hold for 1 min.

Ramp 1: 15°C/min to 240°C.

Ramp 2: 8°C/min to 390°C, hold for 5 min.

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-700.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 350°C.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in Arachidyl linoleate.

Attenuated Total Reflectance (ATR) is a suitable technique for waxy solids.

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid Arachidyl linoleate sample directly onto the center of the

ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.
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Spectrometer: Any modern FTIR spectrometer with a DTGS or MCT detector.

Accessory: Single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Visualization of Workflows and Structures
Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of Arachidyl linoleate.

Structural Elucidation Logic
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NMR Data

MS Data

IR Data
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Caption: Logic for structural elucidation using spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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